N-Methoxy-N-Methyldecanamide: Structural Properties, Mechanistic Reactivity, and Synthetic Applications
N-Methoxy-N-Methyldecanamide: Structural Properties, Mechanistic Reactivity, and Synthetic Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without the risk of over-alkylation is a persistent challenge. N-methoxy-N-methyldecanamide (CAS: 254963-75-2) serves as a highly specialized, ten-carbon aliphatic Weinreb amide designed to solve this exact problem [1]. By acting as a stable acylating agent, it allows for the controlled synthesis of long-chain aliphatic ketones and aldehydes, which are critical lipophilic building blocks in the development of lipid nanoparticles, peptide modifications, and immunostimulatory therapeutics [1].
This technical guide provides an in-depth analysis of the chemical properties, mechanistic causality, and validated synthetic protocols for N-methoxy-N-methyldecanamide, engineered to ensure reproducible success in complex synthetic pipelines.
Chemical Structure and Physicochemical Properties
N-methoxy-N-methyldecanamide consists of a highly lipophilic decanoyl chain (C10) covalently linked to an N,O-dimethylhydroxylamine moiety. The dual nature of this molecule—combining a hydrophobic tail with a highly coordinating, polar headgroup—dictates its solubility profile and its unique reactivity.
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| IUPAC Name | N-methoxy-N-methyldecanamide |
| CAS Registry Number | 254963-75-2 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| Monoisotopic Mass | 215.1885 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility Profile | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate; Insoluble in Water |
| Downstream Targets | 10-Nonadecanone, lipophilic peptide conjugates |
Mechanistic Insights: The Weinreb-Nahm Paradigm
As an Application Scientist, it is critical to understand why we choose a Weinreb amide over a standard ester or acid chloride when synthesizing ketones. Standard acyl derivatives often suffer from "over-addition" when reacted with highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents), leading to the formation of undesired tertiary alcohols [2].
N-methoxy-N-methyldecanamide circumvents this through a chelation-controlled mechanism [2, 3].
The Causality of Chelation
When an organometallic reagent attacks the carbonyl carbon of N-methoxy-N-methyldecanamide, it forms a tetrahedral intermediate. Instead of immediately collapsing to expel the leaving group (which would yield a reactive ketone in situ), the intermediate is locked in place. The metal cation (e.g., Mg²⁺ or Li⁺) is strongly chelated by both the carbonyl oxygen and the methoxy oxygen of the amide [2].
This bidentate coordination creates a highly stable, five-membered cyclic chelate that survives at low to ambient temperatures. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic workup, at which point the organometallic reagent has been completely quenched, physically preventing any secondary addition [3].
Fig 1: Chelation-controlled mechanism preventing organometallic over-addition.
Experimental Workflows: Synthesis Protocol
To ensure a self-validating and high-yielding synthesis of N-methoxy-N-methyldecanamide, the following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent rather than traditional carbodiimides (like EDC or DCC) [1].
Causality for Reagent Selection: CDI is selected because its byproducts are carbon dioxide (which escapes as a gas) and imidazole (which is highly water-soluble). This avoids the notoriously difficult-to-remove urea byproducts associated with DCC/EDC couplings, ensuring a cleaner crude product and simplifying downstream purification. Furthermore, N,O-dimethylhydroxylamine is introduced as a hydrochloride salt rather than a free base, as the salt is non-volatile, stable, and easily handled on the benchtop[2].
Step-by-Step Methodology
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Substrate Activation:
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Dissolve 1.0 equivalent of decanoic acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) to prevent moisture-induced hydrolysis of the coupling agent.
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Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions.
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Validation Check: Observe the reaction for effervescence (CO₂ evolution). Stir at room temperature for 30–45 minutes until gas evolution completely ceases, indicating full conversion to the reactive acyl imidazole intermediate.
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Amidation:
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To the stirring solution, add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride.
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Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA acts as a non-nucleophilic base to liberate the free hydroxylamine from its hydrochloride salt, allowing it to attack the acyl imidazole.
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Stir the reaction mixture at room temperature for 12 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:1) solvent system [1].
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Reaction Quench and Extraction:
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Dilute the reaction mixture with additional DCM.
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Wash the organic layer sequentially with 1N aqueous HCl (to protonate and remove imidazole and unreacted DIPEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine (to reduce emulsion and pre-dry the organic layer).
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Drying and Concentration:
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure via rotary evaporation.
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Purification:
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Purify the crude residue via silica gel column chromatography (eluting with Hexane:Ethyl Acetate = 8:1) to afford pure N-methoxy-N-methyldecanamide as a clear, viscous oil [1].
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Fig 2: Step-by-step synthetic workflow for N-methoxy-N-methyldecanamide.
Applications in Drug Development & Complex Synthesis
The primary utility of N-methoxy-N-methyldecanamide lies in its ability to act as a highly predictable electrophile for the installation of decanoyl lipid tails.
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Synthesis of Immunostimulatory Therapeutics: In drug development, the decanoyl chain is frequently used to increase the lipophilicity of polar pharmacophores, enhancing cellular permeability. For instance, N-methoxy-N-methyldecanamide is a critical intermediate in the synthesis of modified trehalose compounds. These synthetic derivatives exhibit high immunostimulatory activity (activating macrophages and neutrophils) while maintaining low toxicity, making them potent candidates for treating infectious diseases [1].
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Precursor to Long-Chain Ketones: By reacting N-methoxy-N-methyldecanamide with nonylmagnesium bromide, chemists can synthesize symmetric or asymmetric long-chain aliphatic ketones, such as 10-nonadecanone (CAS: 504-57-4), which are utilized in materials science and pheromone synthesis [4].
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Natural Product Total Synthesis: The Weinreb amide functionality is heavily relied upon in the total synthesis of complex marine cyclic peptides and depsipeptides, where precise stereochemical control and the avoidance of over-alkylation are paramount [2].
References
- US8741871B2 - Trehalose compound, method for producing same, and pharmaceutical product containing the compound Source: Google Patents URL
- Weinreb ketone synthesis Source: Wikipedia URL
- Source: The Journal of Organic Chemistry (ACS Publications)
- 10-Nonadecanone | CAS#:504-57-4 Source: Chemsrc URL
